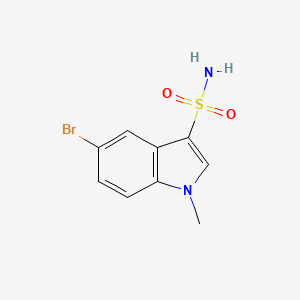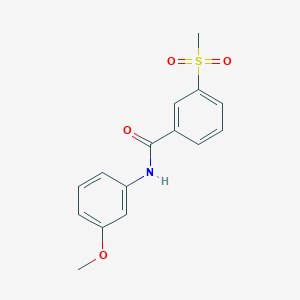
3-(Naphthalen-1-ylmethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Naphthalen-1-ylmethyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a naphthalen-1-ylmethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-ylmethyl)pyrrolidine typically involves the reaction of naphthalen-1-ylmethanol with pyrrolidine under specific conditions. One common method includes:
Starting Materials: Naphthalen-1-ylmethanol and pyrrolidine.
Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the alcohol, facilitating the nucleophilic substitution reaction.
Solvent: Common solvents include tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: The reaction is typically conducted at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(Naphthalen-1-ylmethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce any unsaturated bonds.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 with Pd/C catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products
Oxidation: Formation of naphthalen-1-ylmethyl ketone or carboxylic acid derivatives.
Reduction: Saturated derivatives of the original compound.
Substitution: Alkylated pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
3-(Naphthalen-1-ylmethyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism by which 3-(Naphthalen-1-ylmethyl)pyrrolidine exerts its effects depends on its interaction with molecular targets. For instance, in medicinal chemistry, it may act by binding to specific receptors or enzymes, altering their activity. The naphthalene moiety can facilitate π-π interactions with aromatic amino acids in proteins, while the pyrrolidine ring can engage in hydrogen bonding or ionic interactions.
Comparación Con Compuestos Similares
Similar Compounds
Naphthalen-1-ylmethylamine: Similar structure but with an amine group instead of a pyrrolidine ring.
Naphthalen-1-ylmethanol: Precursor in the synthesis of 3-(Naphthalen-1-ylmethyl)pyrrolidine.
Pyrrolidine: The core structure without the naphthalen-1-ylmethyl substitution.
Uniqueness
This compound is unique due to the combination of the naphthalene and pyrrolidine moieties, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from simpler analogs.
Propiedades
Fórmula molecular |
C15H17N |
|---|---|
Peso molecular |
211.30 g/mol |
Nombre IUPAC |
3-(naphthalen-1-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C15H17N/c1-2-7-15-13(4-1)5-3-6-14(15)10-12-8-9-16-11-12/h1-7,12,16H,8-11H2 |
Clave InChI |
DGOMYENQXMIQLT-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC1CC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







